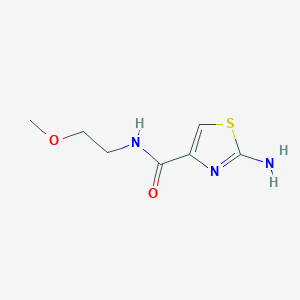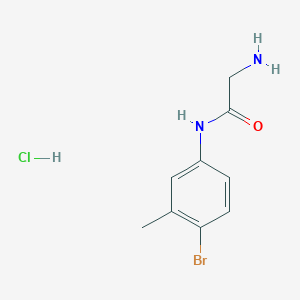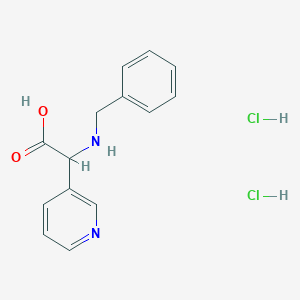
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a unique chemical provided by Sigma-Aldrich . It’s used primarily for research and development purposes . The empirical formula is C5H13ClN2O2 and the molecular weight is 168.62 .
Molecular Structure Analysis
The SMILES string of the compound is COCCNC(CN)=O.Cl . The InChI is 1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- A study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting a key step of dehydrative cyclization of thiourea intermediate resin. This process potentially enables the generation of compounds with favorable oral bioavailability properties (Ye-ji Kim et al., 2019).
- Another research effort explored the conversion of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, underscoring a methodological approach to synthesizing complex thiazole-containing compounds (Martina Žugelj et al., 2009).
Biological Activities and Applications
- Research into novel benzodifuranyl derivatives, including thiazolopyrimidines, demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications of thiazole derivatives (A. Abu‐Hashem et al., 2020).
- The development of a new method for synthesizing 2-aminothiazole-5-carbamides, with an application to the efficient synthesis of the anti-cancer drug dasatinib, highlights the relevance of thiazole derivatives in oncology (Bang-Chi Chen et al., 2009).
- A study on the antioxidative potential of novel benzimidazole/benzothiazole-2-carboxamides showed promising results against human cancer cells and highlighted significant antioxidative activity, indicating the potential of thiazole derivatives in antioxidant therapies (M. Cindrić et al., 2019).
Antimicrobial and Antifungal Activities
- The synthesis and antimicrobial activity of new pyridine derivatives incorporating 1,3,4-thiadiazole moiety were investigated, showing moderate to good antibacterial efficacy, which could guide the development of new antimicrobial agents (Tengfei Qu et al., 2018).
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were found to exhibit weak to moderate antibacterial and antifungal activity, suggesting the utility of thiazole derivatives in combating microbial infections (Rakia Abd Alhameed et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCMGVSYSWBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)


![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)



![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)